1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group attached to a butyl chain, which is further connected to an azepane ring. The oxalic acid component is often used to form a salt with the azepane derivative, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane typically involves a multi-step process. One common method starts with the preparation of 4-(2-Bromo-4-chlorophenoxy)butanoic acid, which is then reacted with azepane under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The phenoxy group can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The azepane ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced azepane derivatives.
Scientific Research Applications
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
Uniqueness
1-[4-(2-Bromo-4-chlorophenoxy)butyl]azepane stands out due to its unique combination of a phenoxy group with bromine and chlorine substitutions, a butyl chain, and an azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c17-15-13-14(18)7-8-16(15)20-12-6-5-11-19-9-3-1-2-4-10-19;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLQDRJTTSGCMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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